BMS711939

Description

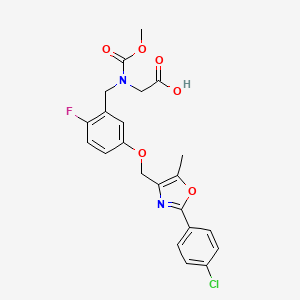

Structure

3D Structure

Properties

CAS No. |

1000998-62-8 |

|---|---|

Molecular Formula |

C22H20ClFN2O6 |

Molecular Weight |

462.9 g/mol |

IUPAC Name |

2-[[5-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy]-2-fluorophenyl]methyl-methoxycarbonylamino]acetic acid |

InChI |

InChI=1S/C22H20ClFN2O6/c1-13-19(25-21(32-13)14-3-5-16(23)6-4-14)12-31-17-7-8-18(24)15(9-17)10-26(11-20(27)28)22(29)30-2/h3-9H,10-12H2,1-2H3,(H,27,28) |

InChI Key |

OPHWZEQODBXRCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)COC3=CC(=C(C=C3)F)CN(CC(=O)O)C(=O)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BMS-711939; BMS 711939; BMS711939. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BMS-711939

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-711939 is a potent and highly selective agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2][3] As a member of the nuclear hormone receptor superfamily, PPARα is a critical regulator of lipid and lipoprotein metabolism, primarily expressed in the liver.[1] BMS-711939, an oxybenzylglycine-based compound, has demonstrated significant potential in preclinical studies for the treatment of dyslipidemia and atherosclerosis due to its ability to modulate the expression of genes involved in these pathways.[1]

Core Mechanism of Action: Selective PPARα Agonism

The primary mechanism of action of BMS-711939 is its function as a selective agonist for the human PPARα receptor. Upon binding to PPARα, BMS-711939 induces a conformational change in the receptor. This leads to the heterodimerization of PPARα with the Retinoid X Receptor (RXR). This activated heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event ultimately modulates the transcription of these genes, leading to a cascade of effects on lipid metabolism.[1]

Signaling Pathway

Caption: BMS-711939 activates the PPARα signaling pathway.

Quantitative Pharmacological Data

The potency and selectivity of BMS-711939 have been quantified in preclinical studies. The following tables summarize the key in vitro activity and in vivo pharmacokinetic parameters.

In Vitro Potency and Selectivity

| Receptor | EC50 (nM) | Selectivity vs. PPARα |

| Human PPARα | 4 | - |

| Human PPARγ | 4500 | >1000-fold |

| Human PPARδ | >100,000 | >25,000-fold |

| Data from PPAR-GAL4 transactivation assays.[1] |

Preclinical Pharmacokinetic Profile

| Species | Clearance (mL/min/kg) | Half-life (h) | Oral Bioavailability (%) |

| Mouse | Low | 1.8 | - |

| Rat | Low | - | 100 |

| Dog | Moderate | - | 59 |

| Monkey (Cynomolgus) | Low | 26.3 | - |

| Pharmacokinetic parameters of BMS-711939 across different species.[1] |

Key Experimental Protocols

The following are detailed descriptions of the key experimental methodologies used to characterize the mechanism of action of BMS-711939.

PPAR-GAL4 Transactivation Assay

This in vitro assay is crucial for determining the potency and selectivity of compounds as PPAR agonists.

Objective: To measure the ability of BMS-711939 to activate PPARα, PPARγ, and PPARδ.

Methodology:

-

Cell Culture: A suitable mammalian cell line (e.g., HEK293T) is cultured under standard conditions.

-

Plasmid Constructs:

-

An expression vector containing a fusion protein of the GAL4 DNA-binding domain and the ligand-binding domain (LBD) of human PPARα, PPARγ, or PPARδ.

-

A reporter vector containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

-

A control vector (e.g., expressing β-galactosidase or Renilla luciferase) for normalization of transfection efficiency.

-

-

Transfection: The cells are co-transfected with the expression, reporter, and control plasmids using a suitable transfection reagent.

-

Compound Treatment: After an incubation period to allow for plasmid expression, the cells are treated with varying concentrations of BMS-711939 or a vehicle control.

-

Luciferase Assay: Following a defined treatment period (e.g., 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer. The activity of the control reporter is also measured.

-

Data Analysis: The raw luciferase units are normalized to the control reporter activity. The fold activation is calculated relative to the vehicle control, and the EC50 values are determined by fitting the data to a dose-response curve.

In Vivo Efficacy Models

This model is used to assess the lipid-lowering effects of compounds in a dyslipidemic state.

Objective: To evaluate the in vivo efficacy of BMS-711939 on plasma lipid levels.

Methodology:

-

Animal Model: Male Golden Syrian hamsters are used.

-

Diet-Induced Dyslipidemia: The hamsters are fed a high-fat diet for a specified period to induce an increase in plasma cholesterol and triglycerides.

-

Drug Administration: BMS-711939 is administered orally once daily for a defined treatment period. A vehicle control group is also included.

-

Blood Collection and Analysis: Blood samples are collected at the end of the treatment period. Plasma is separated, and levels of total cholesterol, LDL-C, HDL-C, and triglycerides are measured using standard enzymatic assays.

This model is specifically used to evaluate the effects of compounds on human Apolipoprotein A1 (ApoA1) and High-Density Lipoprotein Cholesterol (HDLc).

Objective: To assess the impact of BMS-711939 on human ApoA1 and HDLc levels.

Methodology:

-

Animal Model: Transgenic mice expressing the human ApoA1 gene are used.

-

Drug Administration: BMS-711939 is administered orally once daily for a defined treatment period.

-

Fasting and Blood Collection: After the final dose, the animals are fasted for a short period (e.g., 4 hours), and blood is collected.

-

Biochemical Analysis: Serum levels of HDLc and human ApoA1 are measured using specific immunoassays or other quantitative methods.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the PPAR-GAL4 transactivation assay.

Caption: Workflow for the PPAR-GAL4 transactivation assay.

Conclusion

BMS-711939 is a potent and selective PPARα agonist that has demonstrated a favorable preclinical profile. Its mechanism of action, centered on the activation of the PPARα signaling pathway, leads to beneficial effects on lipid metabolism, including the potential to lower LDL-C and triglycerides while raising HDLc. The data gathered from in vitro transactivation assays and in vivo models in hamsters and transgenic mice support its development as a potential therapeutic agent for dyslipidemia.

References

Preclinical Profile of BMS-711939: A Potent and Selective PPARα Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for BMS-711939, a novel oxybenzylglycine-based selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. The information presented herein is compiled from publicly available research, offering insights into its mechanism of action, in vitro potency and selectivity, in vivo efficacy, and pharmacokinetic profile across multiple species.

Core Mechanism of Action: PPARα Activation

BMS-711939 functions as a potent agonist for the peroxisome proliferator-activated receptor alpha (PPARα), a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[1] PPARα is highly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle.[1] Upon activation by a ligand like BMS-711939, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in lipid and lipoprotein metabolism, leading to beneficial effects on plasma lipoprotein levels.[1]

In Vitro Pharmacology

BMS-711939 demonstrates high potency and selectivity for human PPARα in cell-based transactivation assays.[1]

Table 1: In Vitro Potency and Selectivity of BMS-711939[1]

| Receptor | Assay Type | EC50 | Selectivity vs. PPARα |

| Human PPARα | PPAR-GAL4 Transactivation | 4 nM | - |

| Human PPARγ | PPAR-GAL4 Transactivation | 4.5 µM | >1000-fold |

| Human PPARδ | PPAR-GAL4 Transactivation | >100 µM | >25000-fold |

Experimental Protocols

PPAR-GAL4 Transactivation Assay

The functional potency and selectivity of BMS-711939 were determined using a PPAR-GAL4 transactivation assay. In this system, the ligand-binding domain (LBD) of the human PPAR subtype (α, γ, or δ) is fused to the DNA-binding domain of the yeast transcription factor GAL4. This chimeric receptor is co-transfected into host cells with a reporter plasmid containing a GAL4 upstream activation sequence (UAS) linked to a reporter gene (e.g., luciferase). The binding of an agonist to the PPAR LBD induces a conformational change, enabling the GAL4 DNA-binding domain to bind to the UAS and drive the expression of the reporter gene. The resulting signal (e.g., luminescence) is proportional to the activation of the receptor. EC50 values are then calculated from the dose-response curves.

In Vivo Efficacy

The in vivo effects of BMS-711939 on lipid and lipoprotein metabolism were evaluated in two key preclinical animal models: human ApoA1 transgenic mice and high-fat diet-fed dyslipidemic hamsters.[1][2]

Human ApoA1 Transgenic Mice

In human ApoA1 transgenic mice, a model used to assess the impact of PPAR agonists on HDLc, BMS-711939 robustly induced ApoA1 and HDLc levels.[2]

High-Fat Fed Dyslipidemic Hamsters

In a dyslipidemic hamster model, BMS-711939 demonstrated a significant reduction in triglycerides and LDLc, with the LDLc lowering being more pronounced than that observed with fenofibrate.[2]

Pharmacokinetics

BMS-711939 exhibited a favorable pharmacokinetic profile across multiple preclinical species, characterized by low to moderate plasma clearance and excellent oral bioavailability.[1]

Table 2: Pharmacokinetic Parameters of BMS-711939 in Preclinical Species[1]

| Species | Clearance (CL) | Half-life (t½) | Oral Bioavailability (F) |

| Mouse | Low | 1.8 h | - |

| Rat | Low | - | 100% |

| Dog | Moderate | - | 59% |

| Monkey (Cynomolgus) | Low | 26.3 h | - |

Note: Specific clearance values were not provided in the source material, only qualitative descriptions.

Synthesis

The synthesis of BMS-711939 involves a multi-step process. A key sequence includes the reductive amination of a fluoro-substituted hydroxybenzaldehyde with glycine (B1666218) methyl ester hydrochloride to form a secondary amine. This is followed by reaction with methyl chloroformate to yield a methyl carbamate. Base-mediated alkylation with a substituted oxazole (B20620) and subsequent basic hydrolysis of the resulting ester affords the final compound, BMS-711939.[1]

Conclusion

The preclinical data for BMS-711939 characterize it as a potent and highly selective PPARα agonist.[1] Its robust in vitro activity translates to significant in vivo efficacy in relevant animal models of dyslipidemia, where it favorably modulates plasma lipids and lipoproteins.[1][2] Furthermore, its excellent pharmacokinetic properties, including high oral bioavailability in several species, supported its selection for further preclinical evaluation.[1] This comprehensive preclinical profile highlights the potential of BMS-711939 as a therapeutic agent for dyslipidemia.

References

Unveiling the Molecular Blueprint: A Technical Guide to BMS-711939 Target Gene Activation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism of action of BMS-711939, a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. By providing a comprehensive overview of its target gene activation, associated signaling pathways, and detailed experimental methodologies, this document serves as a critical resource for professionals engaged in metabolic disease research and drug development.

Core Mechanism: Selective PPARα Agonism

BMS-711939 exerts its therapeutic effects by selectively binding to and activating PPARα, a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[1] This activation initiates a cascade of molecular events that modulate the expression of a vast network of genes, primarily those involved in lipid and lipoprotein metabolism, as well as inflammation.[1]

Potency and Selectivity

BMS-711939 is distinguished by its high potency and remarkable selectivity for PPARα over other PPAR isoforms, namely PPARγ and PPARδ. This specificity is crucial for minimizing off-target effects and enhancing its therapeutic window.

| Parameter | Value | Assay |

| Human PPARα EC50 | 4 nM | PPAR-GAL4 Transactivation Assay |

| Human PPARγ EC50 | 4.5 µM | PPAR-GAL4 Transactivation Assay |

| Human PPARδ EC50 | > 100 µM | PPAR-GAL4 Transactivation Assay |

Table 1: In vitro potency and selectivity of BMS-711939. Data sourced from preclinical evaluation studies.[1]

The more than 1000-fold selectivity for PPARα over PPARγ and even greater selectivity over PPARδ underscores the targeted nature of BMS-711939.[1]

Signaling Pathway of BMS-711939-Mediated Gene Activation

Upon binding of BMS-711939, PPARα undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This activated heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins, which in turn initiate the transcription of these genes.

Target Gene Activation Profile

The activation of PPARα by BMS-711939 leads to the upregulation of a suite of genes critical for lipid homeostasis. These genes are involved in fatty acid uptake, binding, and oxidation, as well as lipoprotein remodeling.

| Gene Category | Target Genes | Function |

| Fatty Acid Uptake & Binding | CD36, FATP, L-FABP | Facilitate the transport of fatty acids into cells. |

| Mitochondrial β-oxidation | CPT1, CPT2, MCAD, LCAD | Key enzymes in the breakdown of fatty acids for energy. |

| Peroxisomal β-oxidation | ACOX1 | Involved in the oxidation of very long-chain fatty acids. |

| Lipoprotein Metabolism | ApoA1, ApoA2, LPL | Regulate levels of HDL-C, LDL-C, and triglycerides. |

| Ketogenesis | HMGCS2 | Involved in the synthesis of ketone bodies. |

| Other | PDK4, HD | Regulate glucose metabolism and other metabolic processes. |

Table 2: Key target genes of PPARα activation expected to be regulated by BMS-711939.

Preclinical studies in human ApoA1 transgenic mice have demonstrated that BMS-711939 robustly induces ApoA1, leading to increased levels of high-density lipoprotein cholesterol (HDLc). In fat-fed dyslipidemic hamsters, treatment with BMS-711939 resulted in a significant reduction of triglycerides and low-density lipoprotein cholesterol (LDLc), accompanied by the induction of hepatic Lipoprotein Lipase (LPL), Pyruvate Dehydrogenase Kinase 4 (PDK4), and Hydratase-dehydrogenase (HD).

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the preclinical evaluation of BMS-711939.

PPAR-GAL4 Transactivation Assay

This assay is used to determine the in vitro potency and selectivity of compounds as PPAR agonists.

Protocol:

-

Cell Culture: Plate mammalian cells (e.g., HEK293T) in 96-well plates and grow to 80-90% confluency.

-

Transfection: Co-transfect cells with a pBIND expression vector containing the GAL4 DNA-binding domain fused to the ligand-binding domain of human PPARα, PPARγ, or PPARδ, and a pG5luc reporter plasmid containing a luciferase gene under the control of a GAL4-responsive promoter.

-

Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.

-

Compound Treatment: Treat the cells with varying concentrations of BMS-711939 or a vehicle control.

-

Incubation: Incubate the treated cells for an additional 24 hours.

-

Cell Lysis: Lyse the cells to release the cellular contents, including the expressed luciferase.

-

Luciferase Assay: Add a luciferase substrate and measure the resulting luminescence using a luminometer.

-

Data Analysis: Plot the luminescence values against the compound concentrations and fit the data to a dose-response curve to determine the EC50 value.

In Vivo Efficacy in a Fat-Fed Hamster Model of Dyslipidemia

This animal model is used to assess the in vivo efficacy of compounds in a dyslipidemic state.

Protocol:

-

Induction of Dyslipidemia: Feed male Golden Syrian hamsters a high-fat diet (e.g., containing 20% fat and 0.5% cholesterol) for 2-4 weeks to induce a dyslipidemic phenotype, characterized by elevated plasma triglycerides and LDL-C.

-

Compound Administration: Administer BMS-711939 or a vehicle control to the dyslipidemic hamsters daily via oral gavage for a specified treatment period (e.g., 14 days).

-

Blood Collection: At the end of the treatment period, collect blood samples from the hamsters via a suitable method (e.g., retro-orbital sinus or cardiac puncture) after a fasting period.

-

Lipid Profile Analysis: Analyze the plasma samples for total cholesterol, HDL-C, LDL-C, and triglycerides using standard enzymatic assays.

-

Gene Expression Analysis (Optional): Harvest liver tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of PPARα target genes.

In Vivo Efficacy in Human ApoA1 Transgenic Mice

This transgenic mouse model is used to specifically evaluate the effect of compounds on human ApoA1 expression and HDLc levels.

Protocol:

-

Animal Model: Utilize transgenic mice that express the human apolipoprotein A1 (ApoA1) gene.

-

Compound Administration: Administer BMS-711939 or a vehicle control to the transgenic mice daily via oral gavage for a defined treatment period (e.g., 10 days).

-

Blood Collection: Collect blood samples from the mice at baseline and at the end of the treatment period.

-

ApoA1 and HDLc Analysis: Measure the levels of human ApoA1 in the plasma using an ELISA kit and determine the plasma HDLc concentration using a standard enzymatic assay.

Conclusion

BMS-711939 is a potent and selective PPARα agonist with a well-defined mechanism of action centered on the transcriptional regulation of genes involved in lipid metabolism. The data presented in this guide, from its in vitro potency to its in vivo efficacy in relevant animal models, highlight its potential as a therapeutic agent for dyslipidemia and related metabolic disorders. The detailed experimental protocols provide a foundation for researchers to further investigate the nuanced effects of BMS-711939 and other PPARα agonists, ultimately contributing to the development of novel therapies for cardiovascular and metabolic diseases.

References

The Role of BMS-711939 in the Enhancement of Fatty Acid Oxidation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-711939 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key transcriptional regulator of lipid metabolism.[1][2] This technical guide provides an in-depth analysis of the core mechanism by which BMS-711939 influences fatty acid oxidation (FAO). By activating PPARα, BMS-711939 initiates a signaling cascade that upregulates the expression of genes integral to multiple stages of fatty acid catabolism, positioning it as a significant compound of interest for metabolic research and therapeutic development. This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction: The Central Role of PPARα in Fatty Acid Oxidation

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[1] The PPARα isoform is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle.[1][3] Natural ligands for PPARα include fatty acids and their derivatives. When activated by an agonist like BMS-711939, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[4] This binding event recruits coactivator proteins and initiates the transcription of genes that govern fatty acid uptake, intracellular transport, and mitochondrial and peroxisomal β-oxidation.[4][[“]]

BMS-711939: A Potent and Selective PPARα Agonist

BMS-711939 is an oxybenzylglycine-based compound identified as a highly potent and selective agonist for PPARα.[1] Its primary mechanism of action is the direct binding to and activation of PPARα, which in turn modulates the expression of genes involved in lipid and lipoprotein metabolism.[1]

Quantitative Data: Potency and Selectivity

The potency and selectivity of BMS-711939 have been characterized in in vitro transactivation assays. The half-maximal effective concentration (EC50) for human PPARα is in the low nanomolar range, demonstrating its high potency. Furthermore, it exhibits significant selectivity for PPARα over the other PPAR isoforms, PPARγ and PPARδ.

| Parameter | Human PPARα | Human PPARγ | Human PPARδ | Selectivity (γ/α) | Reference |

| EC50 | 4 nM | 4.5 µM | > 100 µM | >1000-fold | [1] |

Preclinical Efficacy

Preclinical studies in animal models have demonstrated the in vivo efficacy of BMS-711939 in modulating lipid metabolism. In high-fat-fed hamsters, treatment with a potent PPARα agonist resulted in a significant reduction in plasma triglycerides.[6] This effect is attributed, in part, to the increased expression of genes such as carnitine palmitoyltransferase I (CPT I), the rate-limiting enzyme in mitochondrial fatty acid import.[6]

Signaling Pathway of PPARα-Mediated Fatty Acid Oxidation

The activation of PPARα by BMS-711939 triggers a well-defined signaling pathway that enhances the machinery of fatty acid oxidation. This process involves the upregulation of multiple target genes.

Caption: PPARα signaling pathway initiated by BMS-711939.

Experimental Protocols

The characterization of BMS-711939 and its effects on fatty acid oxidation involves several key experimental methodologies. Below are detailed protocols for representative assays.

PPARα Transactivation Assay

This assay quantifies the ability of a compound to activate PPARα and drive the expression of a reporter gene.

Objective: To determine the EC50 of BMS-711939 for PPARα activation.

Materials:

-

COS-1 cells (or other suitable host cells)

-

Expression plasmid for human PPARα

-

Reporter plasmid containing a PPRE upstream of a luciferase gene

-

Transfection reagent (e.g., FuGENE 6)

-

Cell culture medium (DMEM with 10% FBS)

-

BMS-711939

-

Luciferase assay system

Procedure:

-

Cell Culture and Transfection:

-

Compound Treatment:

-

24 hours post-transfection, replace the medium with serum-free DMEM containing various concentrations of BMS-711939 or a vehicle control.[8]

-

-

Luciferase Assay:

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

-

Plot the normalized luciferase activity against the log of the BMS-711939 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

In Vitro Fatty Acid Oxidation Assay

This assay measures the rate of β-oxidation of a radiolabeled fatty acid substrate in cultured cells.

Objective: To assess the effect of BMS-711939 on the rate of fatty acid oxidation in a relevant cell line (e.g., HepG2 human hepatoma cells or primary hepatocytes).

Materials:

-

HepG2 cells or freshly isolated hepatocytes

-

Cell culture medium

-

BMS-711939

-

[1-^14 C]palmitic acid complexed to bovine serum albumin (BSA)

-

Perchloric acid

-

Scintillation cocktail and counter

Procedure:

-

Cell Culture and Treatment:

-

Culture HepG2 cells to confluency in 24-well plates.

-

Treat the cells with various concentrations of BMS-711939 or a vehicle control for a predetermined time (e.g., 24-48 hours) to allow for changes in gene expression.

-

-

Fatty Acid Oxidation Measurement:

-

Wash the cells with pre-incubation medium.

-

Add the reaction medium containing [1-^14 C]palmitic acid-BSA complex to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 2 hours).[9]

-

-

Separation of Metabolites:

-

Stop the reaction by adding cold perchloric acid to precipitate macromolecules.[10]

-

Centrifuge the plate to pellet the precipitate.

-

The supernatant contains the acid-soluble metabolites (ASMs), which include [^14 C]acetyl-CoA and other products of β-oxidation.

-

-

Quantification:

-

Transfer an aliquot of the supernatant to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.[9]

-

-

Data Analysis:

-

Normalize the radioactivity (counts per minute) to the protein content of each well.

-

Compare the rate of fatty acid oxidation in BMS-711939-treated cells to that in vehicle-treated controls.

-

Experimental Workflow for Assessing PPARα Agonists

The evaluation of a potential PPARα agonist like BMS-711939 typically follows a structured workflow, from initial screening to in vivo efficacy studies.

Caption: General experimental workflow for PPARα agonist development.

Conclusion

BMS-711939 is a potent and selective PPARα agonist that enhances fatty acid oxidation by upregulating the transcription of key genes involved in this metabolic pathway. Its high potency and selectivity, demonstrated through in vitro assays, and its efficacy in preclinical models underscore its significance as a tool for studying lipid metabolism and as a potential therapeutic agent for dyslipidemia and other metabolic disorders. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of BMS-711939 and other PPARα agonists.

References

- 1. Discovery and Preclinical Evaluation of BMS-711939, an Oxybenzylglycine Based PPARα Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Preclinical Evaluation of BMS-711939, an Oxybenzylglycine Based PPARα Selective Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peroxisome proliferator-activated receptor alpha (PPARalpha) signaling in the gene regulatory control of energy metabolism in the normal and diseased heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. consensus.app [consensus.app]

- 6. A potent PPARalpha agonist stimulates mitochondrial fatty acid beta-oxidation in liver and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

The Therapeutic Potential of BMS-711939 in Atherosclerosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaque in the arteries, remains a leading cause of cardiovascular disease worldwide. Peroxisome proliferator-activated receptor alpha (PPARα) has emerged as a promising therapeutic target due to its role in regulating lipid metabolism and inflammation. BMS-711939 is a potent and highly selective PPARα agonist that has demonstrated significant effects on lipid profiles in preclinical studies. This technical guide provides an in-depth overview of the therapeutic potential of BMS-711939 in atherosclerosis, summarizing its mechanism of action, available preclinical data, and a proposed experimental framework for its evaluation in established animal models of atherosclerosis. While direct studies of BMS-711939 on atherosclerotic plaque reduction are not yet available in the public domain, this guide extrapolates from the known effects of other PPARα agonists to outline its potential and the methodologies to validate it.

Introduction to BMS-711939

BMS-711939 is a novel, potent, and selective agonist of peroxisome proliferator-activated receptor alpha (PPARα). In preclinical studies, it has demonstrated robust effects on lipid metabolism, a key contributing factor to the pathogenesis of atherosclerosis.

Mechanism of Action

BMS-711939 exerts its effects by binding to and activating PPARα, a nuclear receptor that plays a critical role in the transcription of genes involved in lipid and lipoprotein metabolism, as well as inflammation. Activation of PPARα is known to have several anti-atherogenic effects, including:

-

Improving Lipid Profile: Increasing high-density lipoprotein cholesterol (HDLc) and apolipoprotein A1 (ApoA1) levels, which are involved in reverse cholesterol transport.

-

Reducing Inflammation: Inhibiting the expression of pro-inflammatory genes in various cell types, including macrophages within atherosclerotic plaques.

-

Inhibiting Foam Cell Formation: Preventing the uptake of modified low-density lipoprotein (LDL) by macrophages, a critical step in the formation of atherosclerotic plaques.

Preclinical Data for BMS-711939

While direct studies on the effect of BMS-711939 on atherosclerotic plaque size are not publicly available, existing preclinical data highlight its potential.

In Vitro Activity

The following table summarizes the in vitro potency and selectivity of BMS-711939.

| Parameter | BMS-711939 | Reference Compound (Fenofibric Acid) |

| hPPARα EC50 (nM) | 4 | Not Determined |

| hPPARγ EC50 (µM) | 4.5 | - |

| hPPARδ EC50 (µM) | >100 | - |

EC50: Half-maximal effective concentration

In Vivo Effects on Lipid Parameters

Studies in human ApoA1 transgenic mice have demonstrated the in vivo efficacy of BMS-711939 in modulating lipid parameters.

| Animal Model | Treatment Group | Dose (mg/kg/day) | Change in HDLc | Change in ApoA1 |

| Human ApoA1 Transgenic Mice | Vehicle | - | - | - |

| BMS-711939 | 3 | + ~50% | + ~75% | |

| BMS-711939 | 10 | + ~100% | + ~150% | |

| BMS-711939 | 30 | + ~125% | + ~180% |

Proposed Experimental Protocol for Evaluating BMS-711939 in an Atherosclerosis Animal Model

Based on established methodologies for testing anti-atherosclerotic compounds, the following protocol is proposed for evaluating the efficacy of BMS-711939 in reducing atherosclerotic plaque development in Apolipoprotein E-deficient (ApoE-/-) mice, a widely used model for atherosclerosis research.[1]

Animal Model and Diet

-

Animal Model: Male ApoE-/- mice, 6-8 weeks old.

-

Diet: Western-type diet (21% fat, 0.15% cholesterol) to induce hypercholesterolemia and atherosclerotic lesion development.

Experimental Groups

-

Group 1 (Control): ApoE-/- mice on a Western-type diet receiving vehicle (e.g., 0.5% methylcellulose) daily by oral gavage.

-

Group 2 (Low Dose BMS-711939): ApoE-/- mice on a Western-type diet receiving a low dose of BMS-711939 (e.g., 3 mg/kg/day) daily by oral gavage.

-

Group 3 (High Dose BMS-711939): ApoE-/- mice on a Western-type diet receiving a high dose of BMS-711939 (e.g., 10 mg/kg/day) daily by oral gavage.

-

Group 4 (Positive Control): ApoE-/- mice on a Western-type diet receiving a reference PPARα agonist (e.g., fenofibrate) daily by oral gavage.

Treatment and Monitoring

-

Duration: 12-16 weeks.

-

Monitoring: Body weight and food consumption weekly. Plasma lipid profiles (total cholesterol, LDL-c, HDL-c, triglycerides) at baseline and every 4 weeks.

Quantification of Atherosclerosis

At the end of the treatment period, mice will be euthanized, and the extent of atherosclerosis will be quantified.

-

Aortic Root Analysis: The heart and upper aorta will be excised, embedded, and sectioned. Serial sections of the aortic root will be stained with Oil Red O to visualize lipid-laden plaques. The lesion area will be quantified using image analysis software.

-

En Face Aorta Analysis: The entire aorta will be dissected, opened longitudinally, and stained with Oil Red O. The total plaque area will be measured and expressed as a percentage of the total aortic surface area.

Histological and Immunohistochemical Analysis

-

Plaque Composition: Aortic root sections will be stained with Masson's trichrome to assess collagen content (fibrous cap thickness) and with antibodies against Mac-2/Galectin-3 to quantify macrophage infiltration.

-

Inflammatory Markers: Expression of inflammatory markers such as VCAM-1 and MCP-1 in the aortic lesions will be assessed by immunohistochemistry.

Signaling Pathways and Visualizations

PPARα Signaling Pathway in Macrophages

The activation of PPARα by BMS-711939 in macrophages is expected to initiate a signaling cascade that ultimately reduces inflammation and lipid accumulation.

Caption: PPARα signaling pathway activated by BMS-711939 in macrophages.

Experimental Workflow for Atherosclerosis Study

The following diagram illustrates the proposed experimental workflow for evaluating BMS-711939 in an animal model of atherosclerosis.

Caption: Proposed experimental workflow for in vivo evaluation of BMS-711939.

Conclusion and Future Directions

BMS-711939, as a potent and selective PPARα agonist, holds significant therapeutic potential for the treatment of atherosclerosis. Its demonstrated ability to favorably modulate lipid profiles in preclinical models provides a strong rationale for its further investigation in dedicated atherosclerosis studies. The proposed experimental protocol offers a robust framework for elucidating the direct effects of BMS-711939 on plaque development and composition. Future research should focus on conducting such studies to generate quantitative data on the anti-atherosclerotic efficacy of BMS-711939. Furthermore, exploring the compound's effects on plaque stability and its potential for combination therapy with other anti-atherosclerotic agents would be valuable avenues for future investigation. The insights gained from these studies will be crucial in determining the clinical utility of BMS-711939 as a novel therapeutic agent for cardiovascular disease.

References

Investigating BMS-711939 in Non-Alcoholic Fatty Liver Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical investigation of BMS-711939, a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist, and its potential relevance to the study of non-alcoholic fatty liver disease (NAFLD). While direct clinical trial data for BMS-711939 in NAFLD is not publicly available, its mechanism of action and preclinical data in models of dyslipidemia offer a strong rationale for its investigation in this therapeutic area.

Core Mechanism of Action

BMS-711939 is a selective agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2][3] PPARα is a nuclear hormone receptor highly expressed in the liver, where it functions as a key regulator of lipid and lipoprotein metabolism.[1][2] Upon activation by a ligand such as BMS-711939, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of numerous genes involved in fatty acid uptake, beta-oxidation, and triglyceride clearance, leading to a reduction in plasma lipid levels.[2] Given that NAFLD is characterized by the accumulation of fat in the liver, targeting PPARα presents a promising therapeutic strategy.

References

BMS-711939: A Technical Guide to its Anti-Inflammatory Potential via PPARα Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-711939 is a potent and highly selective peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1] While extensively studied for its role in lipid metabolism, the activation of PPARα by agonists like BMS-711939 is increasingly recognized for its significant anti-inflammatory properties. This technical guide provides an in-depth overview of the putative anti-inflammatory mechanisms of BMS-711939, based on the well-established actions of selective PPARα agonists. It includes available quantitative data, detailed experimental protocols from preclinical studies, and visualizations of the key signaling pathways involved.

Core Mechanism of Action: PPARα Agonism

BMS-711939 functions as a ligand for PPARα, a nuclear receptor that plays a central role in the transcription of genes involved in lipid and lipoprotein metabolism, as well as inflammation.[1] Upon binding, BMS-711939 induces a conformational change in the PPARα receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their expression.

Quantitative Data Summary

The potency and selectivity of BMS-711939 for PPARα have been quantified in several preclinical studies. The following tables summarize the key in vitro and in vivo data.

Table 1: In Vitro Potency and Selectivity of BMS-711939

| Parameter | Species | Value | Selectivity vs. PPARγ | Selectivity vs. PPARδ |

| EC50 (PPARα) | Human | 4 nM | >1000-fold | >25,000-fold |

| EC50 (PPARγ) | Human | 4.5 µM | - | - |

| EC50 (PPARδ) | Human | >100 µM | - | - |

| IC50 (PPARα binding) | Human | 97 ± 25 nM | >400-fold | - |

| IC50 (PPARγ binding) | Human | >40 µM | - | - |

Data compiled from multiple sources.[1][2]

Table 2: In Vivo Efficacy of BMS-711939 in Preclinical Models

| Animal Model | Dosage | Key Findings |

| Human ApoA1 Transgenic Mice | Oral gavage, 10 days | Robustly induced ApoA1 and HDLc levels.[2] |

| Fat-fed Dyslipidemic Hamsters | Not specified | Significant reduction of triglycerides and LDLc, greater than that observed with fenofibrate.[2] |

Putative Anti-Inflammatory Signaling Pathways

While direct studies on the anti-inflammatory signaling pathways modulated by BMS-711939 are not extensively available in public literature, the mechanisms for potent and selective PPARα agonists are well-documented. The primary anti-inflammatory action of PPARα activation is believed to be the transrepression of key pro-inflammatory transcription factors, namely Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and Signal Transducer and Activator of Transcription (STAT).

NF-κB Pathway Inhibition

The NF-κB signaling cascade is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. PPARα activation interferes with this pathway at multiple levels.

AP-1 and STAT Pathway Interference

Similar to its effect on NF-κB, activated PPARα is thought to physically interact with components of the AP-1 (e.g., c-Jun/c-Fos) and STAT signaling pathways. This interaction prevents their binding to DNA and subsequent transcription of target genes involved in cell proliferation and inflammation.

Experimental Protocols

Detailed experimental protocols for inflammation-specific studies with BMS-711939 are not publicly available. However, the methodologies used in the key preclinical studies evaluating its effects on lipid metabolism provide a framework for its in vivo administration and analysis.

In Vivo Efficacy in Human ApoA1 Transgenic Mice

-

Animal Model: Human ApoA1 transgenic mice.

-

Dosing: Once a day by oral gavage for 10 days.

-

Formulation: Not specified in the available literature.

-

Fasting: Animals were fasted for 4 hours after the final dose.

-

Sample Collection: Blood samples were collected for serum analysis.

-

Analysis: Serum HDLc and ApoA1 levels were measured.

-

Statistical Analysis: Dunnett's multiple comparison test was used to compare treatment groups to the vehicle control.[2]

PPAR-GAL4 Transactivation Assay

-

Cell Line: Not specified, but likely a mammalian cell line suitable for transfection (e.g., HEK293).

-

Assay Principle: A chimeric receptor is created containing the ligand-binding domain (LBD) of the PPAR isotype fused to the DNA-binding domain of the yeast transcription factor GAL4. A reporter plasmid contains the GAL4 upstream activating sequence (UAS) linked to a reporter gene (e.g., luciferase).

-

Procedure:

-

Cells are co-transfected with the PPAR-GAL4 expression vector and the GAL4-reporter plasmid.

-

Transfected cells are treated with varying concentrations of BMS-711939.

-

After an incubation period, cells are lysed, and the reporter gene activity is measured.

-

EC50 values are calculated from the dose-response curves.[1]

-

Conclusion

BMS-711939 is a potent and selective PPARα agonist with well-documented effects on lipid metabolism. Based on the established mechanisms of its drug class, it is highly likely that BMS-711939 also exerts significant anti-inflammatory effects through the transrepression of key pro-inflammatory transcription factors, including NF-κB, AP-1, and STATs. While direct experimental evidence for these effects with BMS-711939 is limited in the public domain, the provided data and pathways represent the current scientific understanding and form a strong basis for further investigation into its therapeutic potential for inflammatory conditions. Future research should focus on validating these putative anti-inflammatory mechanisms of BMS-711939 in relevant in vitro and in vivo models of inflammation.

References

Methodological & Application

Preparing BMS-711939 for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of BMS-711939 in cell culture experiments. BMS-711939 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist, a key regulator of lipid metabolism and inflammatory responses.

Introduction to BMS-711939

BMS-711939 is a small molecule that functions as a highly selective agonist for PPARα. PPARα is a nuclear receptor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in fatty acid oxidation, lipid transport, and inflammation. Due to its high potency and selectivity, BMS-711939 is a valuable tool for studying the physiological roles of PPARα and for potential therapeutic development.

Chemical Properties and Handling

A summary of the key chemical properties of BMS-711939 is provided in the table below.

| Property | Value |

| Molecular Formula | C₂₂H₂₀ClFN₂O₆ |

| CAS Number | 1000998-62-8 |

| EC₅₀ for human PPARα | 4 nM |

| Appearance | White to off-white solid (assumed) |

| Storage | Store at -20°C for long-term stability. |

Signaling Pathway of BMS-711939

BMS-711939 exerts its effects by activating the PPARα signaling pathway. The diagram below illustrates the key steps in this pathway.

Figure 1: BMS-711939 activates the PPARα signaling pathway.

Experimental Protocols

Preparation of BMS-711939 Stock Solution

Materials:

-

BMS-711939 powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Determine Solubility (Recommended): Before preparing a high-concentration stock, perform a small-scale test to confirm the solubility of BMS-711939 in DMSO.

-

Prepare Stock Solution:

-

Aseptically weigh out a precise amount of BMS-711939 powder.

-

Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

-

Vortex thoroughly until the compound is completely dissolved.

-

-

Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for high-concentration DMSO stocks.

-

Storage: Aliquot the stock solution into sterile, light-protected microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

General Protocol for Treating Cells with BMS-711939

This protocol provides a general workflow for treating adherent cells in culture with BMS-711939.

Application Notes and Protocols for the Evaluation of BMS-711939 in HepG2 Human Hepatocellular Carcinoma Cells

Introduction

BMS-711939 is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism, particularly in the liver. While the therapeutic potential of BMS-711939 has been explored in the context of dyslipidemia, its effects on cancer cells, specifically hepatocellular carcinoma, are not well-documented. HepG2 cells are a well-established in vitro model for human liver cancer. This document provides a comprehensive set of protocols to investigate the potential effects of BMS-711939 on HepG2 cell viability, apoptosis, and the modulation of PPARα target gene expression. The following protocols are intended for research purposes to facilitate the exploration of BMS-711939 as a potential therapeutic agent in the context of liver cancer.

Data Presentation

The following tables present hypothetical data for the described experiments to serve as an example of expected outcomes when evaluating the effects of BMS-711939 on HepG2 cells.

Table 1: Hypothetical IC50 Values of BMS-711939 on HepG2 Cells

| Treatment Duration | IC50 (µM) |

| 24 hours | > 100 |

| 48 hours | 75.8 |

| 72 hours | 52.3 |

Table 2: Hypothetical Apoptosis Analysis of HepG2 Cells Treated with BMS-711939 for 48 hours

| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |

| Vehicle Control (DMSO) | - | 2.1 | 1.5 | 3.6 |

| BMS-711939 | 25 | 8.7 | 4.2 | 12.9 |

| BMS-711939 | 50 | 15.4 | 9.8 | 25.2 |

| BMS-711939 | 100 | 28.9 | 18.6 | 47.5 |

Table 3: Hypothetical Relative Gene Expression of PPARα Target Genes in HepG2 Cells Treated with BMS-711939 for 24 hours

| Gene | Treatment (50 µM BMS-711939) Fold Change vs. Control |

| CPT1A | 4.2 |

| ACOX1 | 3.8 |

| PDK4 | 5.5 |

| FGF21 | 6.1 |

Table 4: Hypothetical Protein Expression Changes in HepG2 Cells Treated with BMS-711939 for 48 hours

| Protein | Treatment (50 µM BMS-711939) Relative Expression Level vs. Control |

| Cleaved Caspase-3 | Increased |

| Cleaved PARP | Increased |

| Bcl-2 | Decreased |

| Bax | Increased |

| PPARα | No significant change |

Experimental Protocols

1. HepG2 Cell Culture

-

Materials:

-

HepG2 cell line (ATCC® HB-8065™)

-

Eagle's Minimum Essential Medium (EMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin)

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

T-75 cell culture flasks

-

Cell culture incubator (37°C, 5% CO₂)

-

-

Protocol:

-

Maintain HepG2 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a T-75 flask.

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

-

When cells reach 80-90% confluency, aspirate the culture medium.

-

Wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Seed cells into new flasks or plates for subsequent experiments at the desired density.

-

2. BMS-711939 Stock Solution Preparation

-

Materials:

-

BMS-711939 powder

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

-

Protocol:

-

Prepare a 100 mM stock solution of BMS-711939 by dissolving the appropriate amount of powder in sterile DMSO.

-

Vortex until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

-

For experiments, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

-

3. Cell Viability Assay (MTT Assay)

-

Materials:

-

HepG2 cells

-

96-well plates

-

BMS-711939

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Protocol:

-

Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.

-

Incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of BMS-711939 (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) group.

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

-

4. Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Materials:

-

HepG2 cells

-

6-well plates

-

BMS-711939

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Protocol:

-

Seed HepG2 cells in 6-well plates at a density of 2 x 10⁵ cells/well.

-

After 24 hours, treat the cells with BMS-711939 at the desired concentrations (e.g., IC50 concentration) for 48 hours.

-

Harvest the cells by trypsinization and collect the culture medium to include any detached cells.

-

Centrifuge the cells at 300 x g for 5 minutes and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

-

5. Quantitative Real-Time PCR (qRT-PCR)

-

Materials:

-

HepG2 cells

-

6-well plates

-

BMS-711939

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

Primers for target genes (e.g., CPT1A, ACOX1, PDK4, FGF21) and a housekeeping gene (e.g., GAPDH)

-

-

Protocol:

-

Treat HepG2 cells with BMS-711939 for 24 hours.

-

Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Perform qRT-PCR using SYBR Green Master Mix and gene-specific primers.

-

Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

-

6. Western Blotting

-

Materials:

-

HepG2 cells

-

6-well plates

-

BMS-711939

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., against Cleaved Caspase-3, PARP, Bcl-2, Bax, PPARα, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

-

-

Protocol:

-

Treat HepG2 cells with BMS-711939 for 48 hours.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence reagent and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

-

Visualizations

Caption: PPARα Signaling Pathway Activated by BMS-711939.

Application Note: Quantifying BMS-711939 Activity using a PPARα Luciferase Reporter Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-711939 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism.[1] Activation of PPARα by agonists like BMS-711939 leads to the transcription of genes involved in fatty acid oxidation and lipoprotein metabolism, making it a therapeutic target for dyslipidemia.[1] This application note provides a detailed protocol for a luciferase reporter assay to quantify the in vitro activity of BMS-711939 on human PPARα. The assay utilizes a chimeric receptor system to provide a robust and specific measurement of PPARα activation.

Principle of the Assay

This assay employs a GAL4-PPARα chimera-based reporter system. The principle lies in the ligand-dependent activation of a chimeric receptor protein. This protein consists of the DNA-binding domain (DBD) of the yeast transcription factor GAL4 fused to the ligand-binding domain (LBD) of human PPARα. In the presence of a PPARα agonist such as BMS-711939, the chimeric receptor undergoes a conformational change, enabling it to bind to the GAL4 Upstream Activating Sequence (UAS) present in a co-transfected reporter plasmid. This binding event drives the expression of a firefly luciferase reporter gene. The resulting luminescence is directly proportional to the activation of PPARα, allowing for the quantification of the agonist's potency.[2][3]

Data Presentation

The activity of BMS-711939 on PPARα and its selectivity against other PPAR isoforms can be quantified and summarized. The following table presents previously reported data for BMS-711939.

| Receptor | EC50 (nM) | Fold Selectivity (vs. PPARα) |

| Human PPARα | 4 | - |

| Human PPARγ | 4500 | >1000 |

| Human PPARδ | >100000 | >25000 |

Table 1: Potency and Selectivity of BMS-711939. EC50 values were determined using a PPAR-GAL4 transactivation assay.[1]

Signaling Pathway and Assay Principle Diagram

Caption: BMS-711939 activates the GAL4-PPARα chimeric receptor, driving luciferase expression.

Experimental Protocols

This section provides a detailed methodology for determining the agonist activity of BMS-711939 on human PPARα using a transient co-transfection luciferase reporter assay.

Materials and Reagents

-

Cell Line: Human Embryonic Kidney 293T (HEK293T) cells

-

Expression Plasmids:

-

Transfection Reagent: Lipofectamine® 3000 or similar

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

Test Compound: BMS-711939

-

Luciferase Assay System: Dual-Glo® Luciferase Assay System or similar

-

Instruments: Plate-reading luminometer, CO2 incubator, multichannel pipettes

-

Assay Plates: White, opaque 96-well cell culture plates

Experimental Workflow Diagram

Caption: Workflow for the BMS-711939 luciferase reporter assay.

Step-by-Step Protocol

Day 1: Cell Seeding

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Trypsinize and resuspend the cells in fresh medium.

-

Seed the cells into a white, opaque 96-well plate at a density of 1.5 x 10^4 cells per well in 100 µL of culture medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator.

Day 2: Transient Co-transfection

-

Prepare the transfection mixture according to the manufacturer's protocol for your chosen transfection reagent. For each well, a typical mixture would include:

-

GAL4-PPARα LBD expression plasmid

-

UAS-luciferase reporter plasmid

-

Renilla luciferase normalization control plasmid

-

-

Add the transfection complex to each well.

-

Gently mix by swirling the plate.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

Day 3: Compound Treatment

-

Prepare a stock solution of BMS-711939 in DMSO.

-

Perform serial dilutions of the BMS-711939 stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., from 1 pM to 10 µM). Include a vehicle control (DMSO only).

-

Carefully remove the transfection medium from the cells.

-

Add 100 µL of the diluted compound solutions to the respective wells.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[5][6]

Day 4: Luciferase Assay

-

Equilibrate the 96-well plate and the luciferase assay reagents to room temperature.

-

According to the Dual-Glo® Luciferase Assay System protocol: a. Add a volume of Luciferase Assay Reagent II (LAR II) equal to the culture medium volume in each well. b. Mix and measure the firefly luminescence using a plate-reading luminometer. c. Add an equal volume of Stop & Glo® Reagent to each well. d. Mix and measure the Renilla luminescence.

Data Analysis

-

Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain the Relative Light Units (RLU). This normalization corrects for variations in transfection efficiency and cell number.[5]

-

Fold Activation: Calculate the fold activation for each BMS-711939 concentration by dividing the normalized RLU of the treated well by the average normalized RLU of the vehicle control wells.

-

Dose-Response Curve: Plot the fold activation against the logarithm of the BMS-711939 concentration.

-

EC50 Calculation: Use a non-linear regression analysis (e.g., four-parameter logistic equation) to fit the dose-response curve and determine the EC50 value, which represents the concentration of BMS-711939 that elicits a half-maximal response.[6]

Conclusion

The GAL4-PPARα luciferase reporter assay is a highly sensitive and specific method for quantifying the agonist activity of compounds like BMS-711939. This application note provides a comprehensive protocol that can be adapted for high-throughput screening of potential PPARα modulators and for detailed characterization of their potency and selectivity. The use of a dual-luciferase system is crucial for obtaining reliable and reproducible data by normalizing for experimental variability.[2][7]

References

- 1. Discovery and Preclinical Evaluation of BMS-711939, an Oxybenzylglycine Based PPARα Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Promega Luciferase Reporter Assays to Study Nuclear Receptors: pBIND-ERα Vector | Fisher Scientific [fishersci.ca]

- 5. eubopen.org [eubopen.org]

- 6. korambiotech.com [korambiotech.com]

- 7. Improved dual-luciferase reporter assays for nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Gene Expression Changes Induced by BMS-711939

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-711939 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2] PPARα is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[3][4] Upon activation by a ligand such as BMS-711939, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in lipid metabolism, inflammation, and energy homeostasis.

These application notes provide a comprehensive guide for researchers interested in studying the effects of BMS-711939 on gene expression. Detailed protocols for quantitative Real-Time PCR (qPCR) and RNA sequencing (RNA-seq) are provided, along with guidance on data interpretation and presentation.

Mechanism of Action and Signaling Pathway

BMS-711939 selectively binds to and activates PPARα. This activation leads to a conformational change in the receptor, promoting its heterodimerization with RXR. The PPARα/RXR complex then binds to PPREs, which are located in the regulatory regions of numerous target genes. This binding event recruits coactivator proteins and initiates the transcription of genes primarily involved in fatty acid transport and oxidation, lipoprotein metabolism, and the reduction of inflammatory responses.

Data Presentation: Gene Expression Changes

Quantitative analysis of gene expression is crucial to understanding the molecular effects of BMS-711939. Below is a template table summarizing expected changes in key PPARα target genes based on studies with similar PPARα agonists. Researchers should populate this table with their own experimental data.

Table 1: Representative Gene Expression Changes in Human Hepatocytes Treated with a PPARα Agonist (Fenofibrate)

| Gene Symbol | Gene Name | Function | Fold Change (vs. Vehicle Control) |

| APOA1 | Apolipoprotein A1 | Major component of HDL, reverse cholesterol transport | No significant change |

| APOA4 | Apolipoprotein A4 | Lipid absorption and transport | 3.9 |

| APOA5 | Apolipoprotein A5 | Triglyceride metabolism | 1.4 |

| APOC3 | Apolipoprotein C3 | Inhibitor of lipoprotein lipase | No significant change |

| CPT1A | Carnitine Palmitoyltransferase 1A | Fatty acid oxidation | Upregulated |

| PDK4 | Pyruvate Dehydrogenase Kinase 4 | Glucose metabolism regulation | Upregulated |

| LPL | Lipoprotein Lipase | Hydrolysis of triglycerides | Upregulated |

| HD | Not specified in source | PPAR-responsive gene | Upregulated |

Note: The data presented for fenofibrate (B1672516) is illustrative of the expected effects of a PPARα agonist. Actual fold changes for BMS-711939 should be determined experimentally.

Experimental Protocols

Two primary methods for quantifying gene expression changes are quantitative Real-Time PCR (qPCR) and RNA sequencing (RNA-seq).

Protocol 1: Quantitative Real-Time PCR (qPCR)

qPCR is a targeted approach to measure the expression of a limited number of genes with high sensitivity and specificity.

1. Cell Culture and Treatment:

-

Culture human hepatocytes (e.g., HepG2 or primary human hepatocytes) in appropriate media and conditions.

-

Seed cells in 6-well or 12-well plates and allow them to adhere and reach 70-80% confluency.

-

Treat cells with the desired concentrations of BMS-711939 and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours). Include at least three biological replicates for each condition.

2. Total RNA Extraction:

-

After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells directly in the well using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen or TRIzol Reagent, Invitrogen).

-

Follow the manufacturer's protocol for total RNA extraction, including a DNase I treatment step to remove any contaminating genomic DNA.

3. RNA Quantification and Quality Control:

-

Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

-

Assess RNA integrity by running a small amount of the sample on an agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.

4. Reverse Transcription (cDNA Synthesis):

-

Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit (e.g., SuperScript IV Reverse Transcriptase, Invitrogen).

-

In a typical 20 µL reaction, combine 1 µg of total RNA, oligo(dT) primers or random hexamers, dNTPs, and reverse transcriptase according to the manufacturer's instructions.

-

Incubate the reaction at the recommended temperature and time (e.g., 50°C for 50 minutes, followed by enzyme inactivation at 70°C for 15 minutes).

5. qPCR Reaction Setup:

-

Prepare the qPCR reaction mix using a SYBR Green-based or probe-based (e.g., TaqMan) qPCR master mix.

-

For a 20 µL reaction, typically mix 10 µL of 2x qPCR master mix, 0.5 µL of each forward and reverse primer (10 µM stock), 4 µL of diluted cDNA (e.g., 1:10 dilution), and nuclease-free water to a final volume of 20 µL.

-

Include a no-template control (NTC) for each primer set to check for contamination.

-

Run the reactions in a real-time PCR instrument.

6. qPCR Cycling Conditions (Typical):

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 60 seconds.

-

-

Melt curve analysis (for SYBR Green): Gradually increase the temperature from 60°C to 95°C to assess product specificity.

7. Data Analysis:

-

Determine the cycle threshold (Ct) value for each gene in each sample.

-

Normalize the Ct value of the target gene to the Ct value of a stable housekeeping gene (e.g., GAPDH, ACTB) to obtain the ΔCt (ΔCt = Cttarget - Cthousekeeping).

-

Calculate the ΔΔCt by subtracting the average ΔCt of the control group from the ΔCt of the treated group (ΔΔCt = ΔCttreated - ΔCtcontrol).

-

The fold change in gene expression is calculated as 2-ΔΔCt.

Protocol 2: RNA Sequencing (RNA-seq)

RNA-seq provides a comprehensive, unbiased view of the entire transcriptome, allowing for the discovery of novel gene expression changes and pathway alterations.

1. Cell Culture, Treatment, and RNA Extraction:

-

Follow steps 1-3 of the qPCR protocol. High-quality, intact RNA is critical for RNA-seq. An RNA Integrity Number (RIN) of ≥ 8 is recommended.

2. Library Preparation:

-

Start with 100 ng to 1 µg of total RNA.

-

Perform poly(A) selection to enrich for mRNA or ribosomal RNA depletion to capture both coding and non-coding RNAs.

-

Fragment the RNA to a suitable size (e.g., 200-500 bp).

-

Synthesize first and second-strand cDNA.

-

Perform end-repair, A-tailing, and ligation of sequencing adapters.

-

Amplify the library by PCR to generate a sufficient quantity for sequencing.

-

Use a commercial library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina) and follow the manufacturer's instructions.

3. Library Quality Control and Quantification:

-

Assess the size distribution of the prepared library using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

-

Quantify the library concentration using qPCR or a fluorometric method (e.g., Qubit).

4. Sequencing:

-

Pool multiple libraries for multiplexed sequencing.

-

Sequence the libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq). A sequencing depth of 20-30 million reads per sample is typically sufficient for differential gene expression analysis in cell culture.

5. Data Analysis Workflow:

-

Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads.

-

Read Trimming: Remove adapter sequences and low-quality bases using tools like Trimmomatic.

-

Alignment: Align the trimmed reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner like STAR.[5]

-

Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.[5]

-

Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the BMS-711939-treated and control groups.[5] These packages account for biological variability and normalize the data.

-

Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using GSEA or DAVID) on the list of differentially expressed genes to identify biological processes and pathways affected by BMS-711939.

References

- 1. Discovery and Preclinical Evaluation of BMS-711939, an Oxybenzylglycine Based PPARα Selective Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Gene Expression Changes Induced by PPAR Gamma Agonists in Animal and Human Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RNA-Seq differential expression work flow using DESeq2 - Easy Guides - Wiki - STHDA [sthda.com]

Application Notes and Protocols: BMS-711939 in High-Fat Diet-Induced Obese Mice

Disclaimer: Publicly available research specifically detailing the effects of the selective PPARα agonist BMS-711939 in high-fat diet-induced obese mice is limited. The following application notes and protocols are compiled from general knowledge of PPARα agonism, standard preclinical methodologies, and available data from studies on BMS-711939 in other relevant animal models. The quantitative data presented is from studies on human ApoA1 transgenic mice and fat-fed dyslipidemic hamsters, as specific data for high-fat diet-induced obese mice is not available in the reviewed literature.

Introduction

BMS-711939 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1][2][3][4] PPARα is a nuclear receptor highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Activation of PPARα leads to the regulation of gene expression involved in lipid and lipoprotein metabolism, fatty acid oxidation, and inflammation.[1] Due to these roles, PPARα agonists are investigated for their potential therapeutic benefits in metabolic disorders, including dyslipidemia and nonalcoholic fatty liver disease (NAFLD). This document outlines the potential application of BMS-711939 in a preclinical model of high-fat diet (HFD)-induced obesity in mice, providing generalized experimental protocols and expected mechanistic actions.

Data Presentation

As no specific data for BMS-711939 in HFD-induced obese mice is available, the following tables summarize the reported preclinical efficacy of BMS-711939 in other relevant models of dyslipidemia.

Table 1: Effects of BMS-711939 on HDLc and ApoA1 in Human ApoA1 Transgenic Mice [5]

| Treatment Group | Dose (mg/kg/day) | Change in HDLc (%) | Change in ApoA1 (%) |

| Vehicle | - | - | - |

| BMS-711939 | 3 | ~ +60% | ~ +80% |

| BMS-711939 | 10 | ~ +110% | ~ +150% |

| BMS-711939 | 30 | ~ +130% | ~ +180% |

Mice were dosed once daily by oral gavage for 10 days.

Table 2: Effects of BMS-711939 on Plasma Lipids in Fat-Fed Dyslipidemic Hamsters

| Treatment Group | Dose (mg/kg/day) | Change in Triglycerides (%) | Change in LDLc (%) |

| Vehicle | - | - | - |

| Fenofibrate | 100 | ~ -70% | ~ -40% |

| BMS-711939 | 10 | ~ -75% | ~ -60% |

Data extrapolated from descriptive mentions in the literature as specific tables were not available.

Experimental Protocols

The following are detailed, generalized protocols for key experiments relevant to the study of BMS-711939 in HFD-induced obese mice.

Protocol 1: Induction of High-Fat Diet (HFD) Obesity in Mice

Objective: To induce an obese phenotype in mice characterized by increased body weight, adiposity, and metabolic dysregulation.

Materials:

-

Male C57BL/6J mice (6-8 weeks old)

-

Standard chow diet (e.g., 10% kcal from fat)

-

High-fat diet (HFD) (e.g., 45-60% kcal from fat)

-

Animal caging with enrichment

-

Animal scale

-

Body composition analyzer (e.g., EchoMRI)

Procedure:

-

Acclimate mice for one week upon arrival, providing ad libitum access to standard chow and water.

-

Record baseline body weight and body composition (fat mass and lean mass).

-

Randomize mice into two groups: Control (standard chow) and HFD.

-

Provide the respective diets to each group ad libitum for a period of 8-16 weeks.

-

Monitor body weight and food intake weekly.

-

Measure body composition at regular intervals (e.g., every 4 weeks) to assess the development of obesity.

-

At the end of the induction period, mice on the HFD should exhibit significantly higher body weight and fat mass compared to the control group.

Protocol 2: Administration of BMS-711939

Objective: To administer BMS-711939 to HFD-induced obese mice.

Materials:

-

BMS-711939 compound

-

Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water)

-

Oral gavage needles

-

Syringes

Procedure:

-

Prepare a homogenous suspension of BMS-711939 in the chosen vehicle at the desired concentrations.

-

HFD-induced obese mice are randomly assigned to vehicle or BMS-711939 treatment groups.

-

Administer the vehicle or BMS-711939 solution once daily via oral gavage. The volume is typically 5-10 mL/kg of body weight.

-

Continue the treatment for the duration of the study (e.g., 4-8 weeks).

-

Monitor body weight and food intake daily or weekly throughout the treatment period.

Protocol 3: Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of BMS-711939 on glucose homeostasis.

Materials:

-

HFD-induced obese mice treated with vehicle or BMS-711939

-

Glucose solution (e.g., 20% D-glucose in sterile water)

-

Handheld glucometer and test strips

-

Blood collection tubes (e.g., EDTA-coated)

-

Centrifuge

Procedure:

-